Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate
Description
Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate is a heterocyclic ester compound combining a benzo[d]thiazole moiety with a 2,4-dinitrobenzoate group. This structural duality makes it a candidate for applications in medicinal chemistry and materials science.
Synthesis of such compounds typically involves esterification of 2,4-dinitrobenzoic acid with alcohol derivatives of heterocycles. For example, Ethyl 2,4-dinitrobenzoate (C₉H₈N₂O₆, molecular mass 240.17 g/mol) is synthesized via esterification of 2,4-dinitrobenzoic acid with ethanol . Adapting this method, the target compound could be synthesized by substituting ethanol with benzo[d]thiazol-2-ylmethanol.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2,4-dinitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O6S/c19-15(10-6-5-9(17(20)21)7-12(10)18(22)23)24-8-14-16-11-3-1-2-4-13(11)25-14/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZXRFKOCUGTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate typically involves the reaction of 2-aminobenzothiazole with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain this compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial production may involve the use of solvents and reagents that are more suitable for large-scale operations .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine, while nucleophilic substitution reactions may use reagents such as sodium methoxide or potassium cyanide
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the substituents introduced
Scientific Research Applications
Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2,4-Dinitrobenzoate
Structural Features :
- Ester group : Ethyl substituent instead of benzo[d]thiazol-2-ylmethyl.
- Nitro groups : Two nitro groups at positions 2 and 4 on the benzene ring.
Properties :
- Molecular formula : C₉H₈N₂O₆; Molecular mass : 240.17 g/mol.
- Stability: Nitro groups increase electrophilicity but may reduce hydrolytic stability compared to non-nitro analogs.
- Applications : Primarily used as a precursor in organic synthesis due to its reactivity .
Benzo[d]isoxazole Derivatives
Structural Features :
- Heterocycle : Oxygen and nitrogen-containing benzo[d]isoxazole instead of sulfur-containing benzo[d]thiazole.
- Functional groups : Varied substituents (e.g., triazoles, thiadiazoles) attached to the core structure.
Properties :
- Pharmacological activities : Antitubercular, antimycobacterial, anti-inflammatory, and kinase-inhibitory effects .
- Synthesis : Often derived from thiosemicarbazide intermediates, enabling modular construction of heterocyclic systems .
Key Difference : The replacement of sulfur with oxygen alters electronic properties and bioavailability. Sulfur in benzo[d]thiazole may enhance lipophilicity and membrane permeability compared to benzo[d]isoxazole.
1,4-Benzodioxine-Based Thiadiazole-Fused Derivatives
Structural Features :
Properties :
- Synthesis : Uses thiosemicarbazide and sodium acetate under mild conditions, yielding diverse heterocyclic architectures .
Key Difference : The fused thiadiazole system introduces additional nitrogen and sulfur atoms, which may confer distinct redox properties compared to the simpler ester-linked structure of Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate.
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Mass (g/mol) | Key Structural Features | Pharmacological Activities | Synthesis Method |
|---|---|---|---|---|---|
| This compound | C₁₅H₁₀N₃O₆S | 360.33 (calculated) | Benzo[d]thiazole + nitrobenzoate | Understudied (analogs: kinase inhibition) | Esterification of 2,4-dinitrobenzoic acid with heterocyclic alcohol |
| Ethyl 2,4-dinitrobenzoate | C₉H₈N₂O₆ | 240.17 | Ethyl ester + nitro groups | Precursor in synthesis | Acid-catalyzed esterification |
| Benzo[d]isoxazole derivatives | Variable | Variable | Oxygen/nitrogen heterocycle + substituents | Antitubercular, anti-inflammatory | Thiosemicarbazide intermediates |
| 1,4-Benzodioxine-thiadiazole | Variable | Variable | Fused benzodioxine-thiadiazole | Antioxidant (potential) | Thiosemicarbazide + benzodioxine |
Biological Activity
Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate is a compound that has garnered attention for its diverse biological activities. This article explores its potential applications in various fields, including antimicrobial, anticancer, and anti-inflammatory research.
Chemical Structure and Properties
This compound features a benzothiazole ring and two nitro groups attached to a benzoate moiety. This unique structure contributes to its reactivity and biological properties. The presence of the nitro groups enhances its potential as a therapeutic agent by allowing it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cell proliferation, which could lead to its anti-inflammatory and anticancer effects.
- Cellular Interaction : It can induce apoptosis in cancer cells through the formation of reactive intermediates from the nitro groups.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including:
- Bacteria : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.
- Fungi : Demonstrated antifungal activity against species such as Candida albicans and Aspergillus fumigatus.
Anticancer Potential
Studies have shown that this compound has cytotoxic effects on different cancer cell lines:
- Leukemia : In vitro studies revealed that derivatives of benzo[d]thiazole compounds inhibited the growth of leukemia cell lines, suggesting potential use in cancer therapy .
- Solid Tumors : Some variants have shown antiproliferative activity against solid tumor-derived cell lines, indicating a broader application in oncology .
Data Table: Summary of Biological Activities
| Activity Type | Pathogens/Cells Tested | Observed Effect |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, Candida albicans | Significant inhibition of growth |
| Anticancer | Leukemia cell lines | Inhibition of cell proliferation |
| Solid tumor-derived cell lines | Cytotoxic effects observed |
Case Studies
- Antimicrobial Efficacy : A study evaluated this compound against various bacterial strains. Results indicated effective inhibition at micromolar concentrations, supporting its potential as a lead compound for antibiotic development.
- Cytotoxicity in Cancer Research : In a comparative study, derivatives containing the benzothiazole moiety were tested for their cytotoxicity against human CD4(+) lymphocytes and various cancer cell lines. The findings highlighted significant cytotoxic effects (CC50 = 4-9 µM), particularly against leukemia cells, suggesting further investigation into its anticancer properties is warranted .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, refluxing benzo[d]thiazol-2-ylmethanol with 2,4-dinitrobenzoyl chloride in anhydrous ethanol with catalytic acetic acid (0.001 mol ratio) under reflux for 4–6 hours is a common approach . To improve yields, monitor the reaction progress using Thin Layer Chromatography (TLC) and optimize solvent polarity (e.g., switching from ethanol to DMF for better solubility of nitro groups). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the ester linkage (e.g., carbonyl resonance at ~168–170 ppm) and aromatic protons from the benzothiazole and nitrobenzene moieties .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ion peaks and fragmentation patterns. For example, a parent ion at m/z 388.1 [M+H] is expected for CHNOS .
- Infrared (IR) Spectroscopy : Identify ester C=O stretches (~1720 cm) and nitro group vibrations (~1530 and 1350 cm) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) and incubating at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (acetonitrile/water mobile phase). Nitro groups are prone to reduction under acidic conditions, while the ester bond may hydrolyze in alkaline media .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL and OLEX2 is critical. Refinement protocols include:
- Hydrogen Bonding Analysis : Identify interactions between nitro groups and adjacent aromatic rings to assess planarity.
- Thermal Ellipsoid Modeling : Use anisotropic displacement parameters to validate molecular geometry .
Q. How can conflicting biological activity data (e.g., antimicrobial vs. anticancer) be reconciled across studies?
- Methodological Answer :
- Dose-Response Analysis : Compare IC values across assays. For instance, a compound may show antimicrobial activity at 10–50 µM but require >100 µM for cytotoxic effects .
- Mechanistic Profiling : Use RNA sequencing or proteomics to identify off-target effects. For example, benzothiazole derivatives may inhibit topoisomerase II (anticancer) and bacterial efflux pumps (antimicrobial) simultaneously .
Q. What computational methods predict the reactivity of nitro groups in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions (e.g., nitro groups at C2 and C4 positions) prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to model nitro group reduction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
